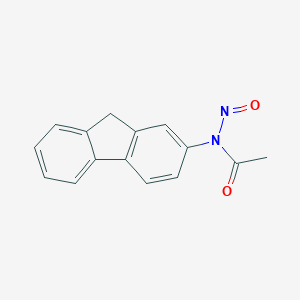

N-Nitroso-2-acetylaminofluorene

Description

Structure

3D Structure

Properties

CAS No. |

114119-92-5 |

|---|---|

Molecular Formula |

C15H12N2O2 |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

N-(9H-fluoren-2-yl)-N-nitrosoacetamide |

InChI |

InChI=1S/C15H12N2O2/c1-10(18)17(16-19)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9H,8H2,1H3 |

InChI Key |

PRSSHMQSXCSJIQ-UHFFFAOYSA-N |

SMILES |

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)N=O |

Canonical SMILES |

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)N=O |

Other CAS No. |

114119-92-5 |

Synonyms |

N-nitroso-2-acetylaminofluorene N-nitroso-2-fluorenylacetamide N-nitroso-N(2)-fluorenylacetamide NN-FAT |

Origin of Product |

United States |

Metabolic Activation Pathways and Reactive Electrophiles

Bioactivation of 2-Acetylaminofluorene (B57845) (AAF) to Proximate and Ultimate Carcinogens

The carcinogenicity of 2-Acetylaminofluorene (AAF) is not an inherent property of the molecule itself but is a consequence of its metabolic activation within the body. wikipedia.org This process transforms AAF into intermediate compounds, known as proximate carcinogens, which are then further converted into ultimate carcinogens that can directly bind to DNA. wikipedia.orgnih.gov The key initial step in this activation cascade is N-hydroxylation, which is followed by further enzymatic modifications. wikipedia.orgaacrjournals.org

N-Hydroxylation of 2-Acetylaminofluorene (AAF) to N-Hydroxy-2-acetylaminofluorene (N-OH-AAF)

The primary and critical step in the bioactivation of AAF is its conversion to N-Hydroxy-2-acetylaminofluorene (N-OH-AAF). wikipedia.orgaacrjournals.org This reaction introduces a hydroxyl group onto the nitrogen atom of the acetylamino group, transforming AAF into a proximate carcinogen. wikipedia.orgnih.gov N-OH-AAF is more potent than the parent compound and is a substrate for subsequent activation steps that lead to the formation of the ultimate carcinogen. wikipedia.org This N-hydroxylation reaction is catalyzed by specific enzyme systems primarily located in the liver. nih.govaacrjournals.org

The N-hydroxylation of AAF is predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes, which are heme-thiolate monooxygenases. wikipedia.orgnih.govnih.gov These enzymes are involved in the metabolism of a wide array of foreign compounds and endogenous molecules. nih.govmdpi.com

Several isoforms of Cytochrome P450 have been identified as being capable of N-hydroxylating AAF, with varying efficiencies. Research has highlighted the significant role of the CYP1A subfamily in this process. aacrjournals.org Specifically, human P450IA2 has been shown to be particularly efficient in catalyzing the N-hydroxylation of AAF. aacrjournals.org Studies using expressed human P450 proteins have demonstrated that both P450IA1 and P450IA2 can perform this reaction. aacrjournals.org However, in human liver microsomes, a strong correlation has been observed between AAF N-hydroxylase activity and the content of P450IA2, suggesting it plays a major role in the activation of aromatic amides and amines in human liver. aacrjournals.org

The mechanism of N-hydroxylation by CYPs is complex. One proposed mechanism involves a hydrogen abstraction from the amine nitrogen followed by a rebound step. nih.govresearchgate.net

Table 1: Cytochrome P450 Isoforms and AAF Metabolism

| Enzyme | Role in AAF Metabolism | Key Findings |

|---|---|---|

| Cytochrome P450 (general) | Catalyzes the initial N-hydroxylation of AAF to N-OH-AAF. wikipedia.org | A superfamily of enzymes essential for the metabolic activation of AAF. wikipedia.org |

| CYP1A1 | Capable of N-hydroxylating AAF. aacrjournals.org | Expressed human P450IA1 shows activity, but may be less efficient than CYP1A2. aacrjournals.org |

| CYP1A2 | Major enzyme responsible for AAF N-hydroxylation in human liver. nih.govaacrjournals.org | A strong correlation exists between CYP1A2 content and AAF N-hydroxylase activity in human liver microsomes. aacrjournals.org |

While the primary activation of AAF occurs in the liver, the intestinal microflora can also play a role in the metabolism of related compounds. For instance, in the case of the environmental pollutant 2-nitrofluorene, the intestinal microflora is involved in its metabolic processing. nih.gov Studies comparing germ-free and conventional rats have shown that the absence of gut bacteria leads to a lack of nitroreduction. nih.gov In germ-free rats administered 2-nitrofluorene, the excreted metabolites were hydroxylated nitrofluorenes, which exhibited high direct-acting mutagenicity. nih.gov This indicates that the microflora can influence the metabolic fate and toxicity of fluorene (B118485) derivatives, although in the case of 2-nitrofluorene, the microflora appears to reduce the excretion of mutagenic metabolites. nih.gov

Further Metabolism of N-Hydroxy-2-acetylaminofluorene (N-OH-AAF)

Following its formation, the proximate carcinogen N-OH-AAF undergoes further metabolic transformations that convert it into highly reactive electrophilic species, the ultimate carcinogens. wikipedia.orgnih.gov These ultimate carcinogens are responsible for forming covalent adducts with DNA, a critical event in the initiation of cancer. Two major pathways for this final activation step are O-acetylation and sulphation. wikipedia.orgnih.gov

One key pathway for the activation of N-OH-AAF is O-acetylation, which is catalyzed by cytosolic N-acetyltransferase (NAT) enzymes. wikipedia.orgnih.gov This reaction can occur through two distinct mechanisms.

In the first mechanism, NAT enzymes catalyze the O-acetylation of the N-hydroxy group to produce N-acetyl-N-acetoxyaminofluorene. wikipedia.org This intermediate is unstable and can spontaneously break down to form an arylamidonium ion, which is a reactive electrophile that can bind to DNA. wikipedia.org

A second mechanism involves an intramolecular N,O-acyltransfer, where the acetyl group is transferred from the nitrogen to the oxygen of the N-hydroxy group, forming N-acetoxy-2-aminofluorene. wikipedia.org This metabolite is also highly reactive and decomposes to a nitrenium ion that readily reacts with DNA. wikipedia.orgnih.gov Both human NAT1 and NAT2 enzymes are capable of catalyzing the O-acetylation of N-hydroxylated arylamines. nih.gov

Another critical pathway for the metabolic activation of N-OH-AAF is O-sulphation, catalyzed by cytosolic sulfotransferase (SULT) enzymes. wikipedia.org This reaction involves the transfer of a sulfonate group (SO3-) from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of N-OH-AAF. nih.gov

The product of this reaction, N-sulfoxy-2-acetylaminofluorene, is a highly unstable and reactive sulfuric acid ester. wikipedia.orgnih.gov It readily decomposes to form a nitrenium ion that can covalently bind to cellular macromolecules like DNA and proteins. wikipedia.orggoogle.com The activity of N-OH-AAF sulfotransferase shows significant variation between species and sexes, with male rat livers exhibiting much higher activity than female rat livers. nih.govnih.gov This difference in sulfotransferase activity has been linked to the higher susceptibility of male rats to the hepatocarcinogenic effects of AAF. nih.govoup.com

Table 2: Key Enzymes in the Metabolism of N-OH-AAF

| Enzyme | Pathway | Metabolite Formed | Reactivity |

|---|---|---|---|

| N-Acetyltransferase (NAT) | O-Acetylation | N-acetyl-N-acetoxyaminofluorene / N-acetoxy-2-aminofluorene wikipedia.org | Unstable; forms reactive arylamidonium or nitrenium ions. wikipedia.org |

| Sulfotransferase (SULT) | Sulphation | N-sulfoxy-2-acetylaminofluorene wikipedia.orgnih.gov | Highly unstable; forms reactive nitrenium ions. wikipedia.orggoogle.com |

Amide Hydrolysis and Subsequent N-Hydroxylation to N-Hydroxy-2-aminofluorene (N-OH-AF)

One proposed metabolic route for the activation of N-Nitroso-2-acetylaminofluorene involves amide hydrolysis. This process would lead to the formation of N-hydroxy-2-aminofluorene (N-OH-AF), a highly reactive metabolite. nih.gov The hydrolysis of the amide group, followed by N-hydroxylation, is a critical step in the generation of this potent carcinogenic intermediate. nih.gov

Generation of Ultimate Electrophilic Species

The formation of highly reactive, positively charged ions is a key feature of the metabolic activation of aromatic amines and their derivatives. These electrophilic species are the ultimate carcinogens that react with nucleophilic sites on cellular macromolecules.

The generation of nitrenium ions is a well-established mechanism in the carcinogenesis of aromatic amines. For the related compound 2-acetylaminofluorene (2-AAF), its N-hydroxy metabolite can be further activated through esterification. The subsequent heterolytic cleavage of the N-O bond of these esters results in the formation of a highly reactive arylnitrenium ion. wikipedia.orgnih.gov This ion is a potent electrophile that can form covalent adducts with DNA. nih.gov The N-acetyl-2-fluorenylnitrenium ion, for instance, has been shown to react efficiently with guanosine (B1672433) residues in DNA. imrpress.com

In addition to nitrenium ions, the formation of carbonium ions is another potential pathway for generating reactive electrophiles from 2-AAF metabolites. The rearrangement of the arylamidonium ion can lead to the formation of a carbonium ion, which can also interact directly with DNA to produce adducts. wikipedia.org

The N-hydroxy metabolite of 2-AAF can be O-acetylated to yield N-acetyl-N-acetoxyaminofluorene. This intermediate can then spontaneously rearrange to form an arylamidonium ion. wikipedia.org This ion exists in equilibrium with the aforementioned nitrenium and carbonium ions and is considered a significant reactive species.

Activation Mechanisms of this compound (NO-AAF)

Unlike its parent compound, 2-acetylaminofluorene, this compound exhibits direct-acting mutagenic and carcinogenic properties, suggesting it can act as an electrophile without the need for metabolic activation.

Direct Reactivity as an Electrophilic Species

This compound (NO-AAF) is considered a direct-acting carcinogen. tmu.edu.tw Studies have shown that NO-AAF is a strong electrophile that reacts readily with various nucleophiles at neutral pH. nih.gov This direct reactivity means it does not require prior metabolic conversion to exert its mutagenic effects. nih.gov Research has demonstrated that NO-AAF is highly mutagenic in bacterial assays without the addition of microsomal enzymes, which are typically required for the metabolic activation of procarcinogens. nih.gov This inherent electrophilicity is a key characteristic that distinguishes it from 2-acetylaminofluorene.

Proposed Metabolic Pathways of this compound (NO-AAF)

This compound (NO-AAF) is recognized as a direct-acting carcinogen, a characteristic that suggests it may not necessitate metabolic activation to exert its carcinogenic effects. This is in contrast to its parent compound, 2-acetylaminofluorene (AAF), which requires extensive metabolic processing to become carcinogenic.

The metabolic activation of AAF is a multi-step process that begins with N-hydroxylation by cytochrome P-450 enzymes to form N-hydroxy-2-acetylaminofluorene (N-OH-AAF) mdpi.comnih.gov. This intermediate is considered a proximate carcinogen, meaning it is closer to the ultimate carcinogenic form than the parent compound upenn.edu. N-OH-AAF can then undergo further metabolic transformations to yield highly reactive electrophiles.

One such pathway involves the formation of N-acetoxy-2-acetylaminofluorene (AAAF) and 2-nitrosofluorene (B1207293) (NF) from N-OH-AAF nih.gov. Another significant activation step for N-OH-AAF is the formation of a sulfate (B86663) ester, N-sulfoxy-2-acetylaminofluorene, which is a highly reactive intermediate that can spontaneously decompose to a reactive nitrenium ion nih.gov.

While the metabolic pathways of other nitrosamines, such as N-nitrosodi-n-propylamine and N-nitrososarcosine (NSAR), have been characterized by α-hydroxylation leading to the formation of reactive intermediates, specific enzymatic degradation pathways for NO-AAF have not been extensively documented in the available research mdpi.comnih.gov. The direct-acting nature of NO-AAF suggests that its carcinogenicity may be due to its intrinsic chemical reactivity rather than the formation of metabolites.

Table 1: Key Compounds in the Metabolic Activation of 2-Acetylaminofluorene

| Compound Name | Abbreviation | Role in Carcinogenesis |

| 2-Acetylaminofluorene | AAF | Parent compound, requires metabolic activation |

| N-Hydroxy-2-acetylaminofluorene | N-OH-AAF | Proximate carcinogen, key metabolite of AAF mdpi.comnih.gov |

| N-Acetoxy-2-acetylaminofluorene | AAAF | Reactive electrophile formed from N-OH-AAF nih.gov |

| 2-Nitrosofluorene | NF | Reactive metabolite formed from N-OH-AAF nih.gov |

| N-Sulfoxy-2-acetylaminofluorene | Highly reactive intermediate of N-OH-AAF metabolism nih.gov | |

| This compound | NO-AAF | Direct-acting carcinogen |

| N-Nitrosodi-n-propylamine | Nitrosamine with known α-hydroxylation pathway nih.gov | |

| N-Nitrososarcosine | NSAR | Nitrosamine with known α-hydroxylation pathway mdpi.com |

Dna Adduct Formation and Characterization

Types and Structures of N-Nitroso-2-acetylaminofluorene-Derived DNA Adducts

Metabolic activation of AAF produces several reactive species that can interact with DNA, resulting in a variety of adducts. semanticscholar.orgnih.gov The specific type of adduct formed can influence subsequent cellular events, including DNA repair and mutagenesis. oup.com

Research has consistently shown that guanine (B1146940) bases in DNA are the primary targets for AAF-derived metabolites. researchgate.net Three major deoxyguanosine adducts have been identified and extensively studied. semanticscholar.orgnih.gov

The primary adducts include:

N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) : This is an acetylated adduct where the fluorene (B118485) moiety is attached to the C8 position of guanine. semanticscholar.orgnih.gov

3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF) : A less common acetylated adduct where the linkage occurs at the N2 position of guanine. semanticscholar.orgnih.gov

N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) : This is a deacetylated adduct, also linked at the C8 position of guanine. semanticscholar.orgnih.gov It is often the most prevalent adduct found in vivo. semanticscholar.org

Studies involving the administration of N-acetoxy-2-acetylaminofluorene (a reactive metabolite) in rats showed that the deacetylated dG-C8-AF was the major adduct in bone marrow and spleen DNA, accounting for over 80% of the total adducts. In other experimental systems, the relative amounts can differ. For instance, treatment of DNA with N-acetoxy-2-acetylaminofluorene in vitro was found to yield approximately 73% dG-C8-AAF and 7% dG-N2-AAF. nih.gov The dG-C8-AF adduct is considered a critical lesion for initiating tumorigenesis.

| Adduct Name | Abbreviation | Attachment Site on Deoxyguanosine | Key Characteristics |

|---|---|---|---|

| N-(deoxyguanosin-8-yl)-2-acetylaminofluorene | dG-C8-AAF | C8 position | Acetylated; causes significant DNA distortion. |

| 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene | dG-N2-AAF | N2 position | Acetylated; a minor adduct. nih.gov |

| N-(deoxyguanosin-8-yl)-2-aminofluorene | dG-C8-AF | C8 position | Deacetylated; often the predominant adduct in vivo. semanticscholar.org |

The metabolic pathway of 2-acetylaminofluorene (B57845) is complex, leading to the concurrent formation of multiple distinct DNA adducts. semanticscholar.org The DNA adduct pattern induced by 2-AAF and its metabolites typically consists of one major adduct spot and several minor ones. The ability of 2-AAF to form this range of adducts, including both acetylated (dG-C8-AAF, dG-N2-AAF) and non-acetylated (dG-C8-AF) forms, has been identified in various tissues. semanticscholar.org The specific adducts formed can have different biological consequences; for example, they may vary in their capacity to induce DNA strand breaks or in their recognition by DNA repair enzymes. semanticscholar.org

Specificity of DNA Adduct Formation

The formation of DNA adducts by this compound metabolites is not a random process. The distribution of these adducts within the genome is influenced by several factors, including the local DNA sequence, the conformational state of the DNA, and the transcriptional activity of the gene.

The local DNA sequence plays a crucial role in determining the structure and biological impact of an adduct. nih.gov The dG-C8-AAF adduct, for example, can induce different conformations in duplex DNA depending on the surrounding sequence. oup.com Three distinct conformational states have been identified for the dG-AAF adduct: a major groove-bound form (B-conformer), a base-displaced form where the fluorene stacks into the DNA helix (S-conformer), and a minor groove wedge form (W-conformer). oup.com The distribution among these S/B/W conformers is sensitive to the flanking DNA sequence context. oup.com

Research using the NarI recognition sequence (GGCGCC), a known hotspot for mutations, demonstrated this dependency clearly. When a deacetylated aminofluorene (AF) adduct was placed at different guanines within this sequence, its effect on DNA replication varied significantly. AF adducts at the first or second guanine were bypassed by DNA polymerases, whereas an adduct at the third guanine blocked DNA synthesis. nih.gov In contrast, the acetylated AAF adduct blocked DNA synthesis regardless of its position within the NarI sequence, highlighting how both the adduct's structure and its sequence context determine its biological outcome. nih.gov

There is significant evidence that adducts form preferentially at specific sites within the genome, particularly within mutational hotspots of proto-oncogenes like the ras family. A study mapping the binding of N-acetoxy-2-acetylaminofluorene (NAAAF) in human cells revealed a strong preference for codon 12 of the K-ras gene.

| Gene and Codon | Relative Adduct Formation Level (vs. N-ras Codon 12) | Relative Adduct Formation Level (vs. H-ras Codon 12) |

|---|---|---|

| K-ras, Codon 12 | 4.7-fold higher | 5.8-fold higher |

| N-ras, Codon 12 | Reference | - |

| H-ras, Codon 12 | - | Reference |

Data derived from research on NAAAF binding in exon 1 of ras genes in normal human bronchial epithelial cells.

This preferential binding at a critical codon in K-ras suggests that the local DNA sequence or chromatin structure at this site creates a favorable environment for adduct formation. Similarly, studies on the p53 tumor suppressor gene have found that mutations induced by AAF and NO-AAF cluster in specific exons and that guanine is the principal target base, which is indicative of non-random adduct formation. researchgate.net

The formation and consequences of AAF-derived adducts can exhibit strand selectivity, particularly in the context of transcription. Research using a Xenopus 5S RNA gene showed that AAF and AF adducts inhibit transcription only when they are located on the template (coding) strand of the DNA. When the adducts were on the non-template strand, the transcription machinery was able to pass through them.

Furthermore, in replication studies, the presence of AAF adducts on only one strand of a DNA duplex leads to a consistent loss of the genetic information from the damaged strand. It has also been observed that the undamaged strand is replicated more readily than the strand containing an AAF adduct. This suggests that cellular processes can distinguish between the two strands, leading to a selective processing or loss of the adducted strand.

Methodologies for DNA Adduct Detection and Quantification

A variety of sensitive techniques have been developed and refined to study the DNA adducts formed by carcinogens like this compound and its parent compound, 2-acetylaminofluorene (AAF). These methods vary in their principle, sensitivity, and the type of information they provide, from quantitative levels to structural and conformational details.

The 32P-postlabelling assay is an exceptionally sensitive method for detecting and quantifying DNA adducts, capable of identifying as few as one adduct in 10¹⁰ nucleotides. nih.gov This technique is particularly valuable for detecting DNA damage from low-level exposures. The general protocol involves four key steps: nih.gov

Enzymatic Digestion: The DNA sample is enzymatically hydrolyzed into its constituent deoxynucleoside 3'-monophosphates.

Adduct Enrichment: The modified nucleotides (adducts) are selectively enriched from the bulk of normal nucleotides.

Radiolabeling: The enriched adducts are enzymatically labeled at the 5'-hydroxyl group by transferring a ³²P-phosphate group from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase.

Chromatographic Separation and Quantification: The ³²P-labeled adducts are separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). nih.govnih.gov The amount of adduct is then quantified by measuring the radioactivity. nih.gov

In studies involving the parent compound AAF and its metabolites, the ³²P-postlabelling assay has been instrumental. For instance, after administration of N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF) and N-hydroxy-2-aminofluorene (N-OH-2-AF) to 3D human skin models, this assay was used to measure the resulting DNA adducts. nih.gov A single major DNA adduct spot was typically observed, with several minor adduct spots also detectable in tissues treated with N-OH-2-AAF. nih.gov While highly sensitive, it is important to note that ³²P-postlabelling does not directly provide the chemical structure of the detected adducts. nih.gov

Table 1: DNA Adduct Levels Detected by 32P-Postlabelling in Human Skin Models

| Compound | Exposure | Adduct Level Increase | Key Observation |

| 2-AAF | Multiple treatments over 48h | >10-fold | Suggests induction of metabolic enzymes. nih.gov |

| N-OH-2-AAF | Single 3h exposure | >10-100 fold higher than 2-AAF | Demonstrates high reactivity of the metabolite. semanticscholar.org |

| N-OH-2-AF | Single 3h exposure | >10-100 fold higher than 2-AAF | Demonstrates high reactivity of the metabolite. semanticscholar.org |

Immunochemical methods leverage the high specificity of antibodies to detect and visualize DNA adducts within individual cells. psu.edu An immunohistochemical procedure was developed to detect adducts in cultured human fibroblasts treated with N-acetoxy-2-acetylaminofluorene (N-AcO-AAF), a reactive derivative of AAF. psu.edunih.gov This method uses rabbit antibodies raised against N-(guanosin-8-yl)-2-acetylaminofluorene (Guo-8-AAF). nih.gov

Immunofluorescence Microscopy: In this technique, the binding of the primary antibody to nuclear DNA adducts is visualized using a secondary antibody conjugated to a fluorescent dye, such as fluorescein. psu.edunih.gov This allows for the direct observation of nuclear staining under a microscope, with the intensity of the fluorescence correlating to the amount of DNA adducts. psu.edu The detection limit for this technique was estimated to be less than 2000 adducts per cell, corresponding to DNA modification levels that result in 20% cell survival. psu.edunih.gov

Immunoautoradiography: This method offers even greater sensitivity. After the primary antibody binds to the adducts, a radiolabeled probe, such as ¹²⁵I-labeled protein A, is used for detection. psu.edunih.gov The radioactive signal is captured on photographic emulsion, appearing as autoradiographic grains over the cell nuclei. A dose-dependent increase in the number of grains corresponds to the concentration of the carcinogen used. psu.edunih.gov Immunoautoradiography can detect modification levels that permit 60% cell survival, with a sensitivity estimated at approximately 500 adducts per cell or fewer. psu.edunih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool used to separate, identify, and quantify components of a mixture. In the context of DNA adducts from this compound and related compounds, HPLC is often used to analyze the mixture of nucleotides after DNA hydrolysis. nih.gov It can be used as a standalone method or coupled with other techniques like ³²P-postlabelling for enhanced separation and quantification. nih.gov

A method combining ³²P-postlabelling with reverse-phase HPLC has been developed for the analysis of DNA adducts formed by AAF. nih.gov This approach offers several advantages over traditional TLC analysis, including significantly faster analysis times (30-60 minutes for HPLC versus 6-24 hours for TLC) and improved separation resolution. nih.gov Studies using this method on liver DNA from rats administered AAF successfully separated and characterized adducts such as N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) and N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF). nih.gov The predominant adduct identified was dG-C8-AF. nih.gov HPLC has also been used to confirm the identity and quantity of these adducts measured by immunoassays like RIA and ELISA. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a unique and powerful technique that provides detailed, atomic-level information about the three-dimensional structure and dynamics of molecules in solution. It has been employed to investigate the conformational changes that occur in DNA upon covalent binding of a carcinogen.

NMR studies on a DNA heteroduplex modified with N-2-acetylaminofluorene revealed significant structural distortions. nih.gov The modified duplex showed a strongly increased melting temperature compared to its unmodified counterpart, indicating a significant stabilization of the DNA helix by the adduct. nih.gov

Key structural findings from the NMR analysis include:

Base Stacking: In the unmodified DNA, all bases were stacked within the B-form helix. nih.gov

Adduct Insertion: In the modified DNA, the N-2-acetylaminofluorene moiety was found to be inserted into the helix. nih.gov

Base Extrusion: The cytosine base (C8) adjacent to the modified guanine was pushed completely outside of the helix. nih.gov

Conformational Change: The normal B-like DNA structure was disrupted in the segment surrounding the adduct. nih.gov

This "insertion-denaturation" model, where the carcinogen intercalates and a base pair is disrupted, is consistent with the mutagenic properties of the compound, particularly its ability to induce frameshift mutations. nih.gov

Table 2: NMR-Derived Structural Characteristics of AAF-Modified DNA

| Feature | Unmodified DNA Heteroduplex | AAF-Modified DNA Heteroduplex |

| Melting Temperature | Lower | Strongly Increased |

| Overall Conformation | B-like conformation | Disrupted B-like connectivity near adduct |

| Carcinogen Moiety | N/A | Inserted within the helix |

| Base Conformation | All bases stacked inside helix | Cytosine (C8) rejected outside the helix |

DNA Interstrand Cross-Linking Induced by this compound Metabolites

In addition to forming bulky single-base adducts, some genotoxic agents can induce more complex lesions such as DNA interstrand cross-links (ICLs). ICLs are highly cytotoxic lesions that covalently link the two opposing strands of the DNA double helix, thereby blocking essential cellular processes like transcription and replication. mdpi.com

The formation of ICLs by N-nitrosamines often proceeds through the generation of a reactive diazonium intermediate. mdpi.comhesiglobal.org This intermediate is highly electrophilic and can react with nucleophilic sites on two different DNA bases, typically guanines, on opposite strands to form a covalent bridge. mdpi.com While direct studies on ICL formation by this compound are limited, experiments with its parent compound, 2-acetylaminofluorene (AAF), have demonstrated its capacity to induce ICLs in rat liver DNA, as detected by the alkaline elution assay. nih.gov However, in these studies, AAF was found to be a less potent cross-linking agent than another carcinogen, trans-4-acetylaminostilbene. nih.gov The metabolic pathway for many N-nitrosamines involves the formation of diazonium ions, which are known precursors to DNA alkylation and potential cross-linking. hesiglobal.orgmdpi.com

Cellular Responses and Dna Repair Mechanisms

DNA Repair Pathways Engaged by N-Nitroso-2-acetylaminofluorene Adducts

The repair of DNA adducts generated by this compound is a multifaceted process involving several key DNA repair pathways. The structural nature of the adducts, particularly their size and impact on DNA conformation, largely dictates which pathway will be predominantly engaged.

Nucleotide Excision Repair (NER) is the principal pathway for the removal of bulky, helix-distorting DNA lesions, such as those formed by this compound. The dG-C8-AAF adduct, a major lesion, significantly alters the DNA structure, making it a clear substrate for the NER machinery nih.govresearchgate.net. The NER process involves the recognition of the distortion, excision of a short single-stranded DNA segment containing the lesion, synthesis of a new DNA strand using the undamaged strand as a template, and finally, ligation to restore the DNA duplex nih.gov. Studies have shown that the efficiency of NER can be influenced by the specific conformation of the adduct within the DNA helix nih.gov. For instance, the dG-C8-AAF adduct can adopt different conformations, which in turn affects its recognition and subsequent removal by the NER proteins nih.gov. Research indicates a correlation between the degree of thermodynamic destabilization of the DNA duplex caused by the adduct and the efficiency of its repair by NER nih.gov.

The Mismatch Repair (MMR) system is primarily responsible for correcting errors made during DNA replication and recombination. While its direct role in the excision of bulky adducts like dG-C8-AAF is not well-established, there is evidence that MMR proteins can recognize and bind to certain types of DNA damage, which can trigger downstream signaling pathways, including apoptosis. It is hypothesized that the MMR system might interact with bulky adducts that cause significant distortion and mispairing, although it may not be the primary repair pathway for their removal. The MMR system's involvement could be more indirect, for instance, by recognizing persistent adducts that have escaped other repair mechanisms and signaling for cell cycle arrest or apoptosis to prevent the propagation of damaged DNA.

O6-alkylguanine-DNA alkyltransferases (AGTs) are specialized enzymes that directly reverse certain types of DNA alkylation damage, particularly at the O6 position of guanine (B1146940) mdpi.comnih.gov. While the primary adducts of this compound are at the C8 position of guanine, the metabolic activation of nitrosamines can sometimes lead to the formation of O6-alkylguanine adducts nih.govnih.gov. The repair efficiency of AGTs is known to decrease with the increasing size of the alkyl group being removed nih.gov. Therefore, the involvement of AGTs in repairing this compound-related damage would depend on the specific types of adducts formed during its metabolism. If O6-alkylguanine lesions are generated, AGTs would play a crucial role in their direct and efficient removal, preventing their mutagenic consequences nih.gov.

Efficiency and Specificity of Adduct Excision and Repair

The efficiency and specificity of the repair of this compound-induced DNA adducts are influenced by several factors, including the type of adduct, its specific location within the genome, and the cellular context. The major adduct, dG-C8-AAF, is generally repaired with high efficiency by the NER pathway nih.gov. However, the deacetylated adduct, N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF), which can also be formed, may be repaired with different kinetics nih.gov.

Studies have demonstrated that the repair capacity for these adducts can be saturated at high levels of exposure, leading to incomplete removal nih.gov. Furthermore, research has shown a preferential retention of the dG-C8-AF adduct over time compared to dG-C8-AAF, suggesting differences in their recognition or processing by the repair machinery nih.gov. The structural conformation of the adduct significantly impacts repair efficiency. Adducts that cause greater distortion to the DNA helix are generally better recognized by the NER system, leading to more efficient removal nih.gov.

| Adduct Type | Relative Repair Efficiency | Key Influencing Factors |

|---|---|---|

| dG-C8-AAF | High | Significant helix distortion, thermodynamic destabilization of DNA nih.gov. |

| dG-C8-AF | Variable | Less helix distortion compared to dG-C8-AAF, leading to potentially slower recognition by NER proteins nih.govnih.gov. |

Influence of Chromatin Structure on DNA Repair Dynamics

The organization of DNA into chromatin in eukaryotic cells presents a significant barrier to DNA repair processes. The accessibility of DNA adducts to repair enzymes is heavily influenced by the local chromatin environment. Densely packed heterochromatin is generally less accessible to the DNA repair machinery than the more open euchromatin.

For NER to efficiently repair this compound adducts, the chromatin structure must be dynamically altered. This process involves chromatin remodeling complexes that can reposition, evict, or restructure nucleosomes to expose the damaged DNA nih.govnih.gov. Additionally, post-translational modifications of histone proteins, such as acetylation and methylation, play a crucial role in modulating chromatin structure and recruiting DNA repair factors researchgate.netmdpi.com. For instance, histone acetylation is generally associated with a more open chromatin conformation, which can facilitate the access of NER proteins to the DNA lesion. The interplay between histone modifications and chromatin remodeling complexes is therefore essential for the efficient repair of bulky adducts within the complex landscape of the eukaryotic genome.

| Chromatin State | Accessibility to Repair Machinery | Effect on Repair of this compound Adducts |

|---|---|---|

| Euchromatin (Open) | High | Facilitates efficient recognition and removal of adducts by NER. |

| Heterochromatin (Condensed) | Low | Impairs access of repair proteins, potentially leading to slower and less efficient adduct removal nih.gov. Requires chromatin remodeling for repair to occur. |

Modulation of DNA Repair by Cellular Enzymes and State of Differentiation

The cellular response to DNA damage induced by this compound (NO-AAF) is a complex process influenced by the interplay of various DNA repair enzymes and the differentiation state of the target cells. While direct research on the enzymatic repair of NO-AAF adducts is limited, inferences can be drawn from studies on related N-nitroso compounds and the parent compound, 2-acetylaminofluorene (B57845) (AAF). The state of cellular differentiation has been shown to significantly impact the carcinogenic outcome of NO-AAF exposure, suggesting a modulation of DNA repair and other cellular responses.

The repair of DNA lesions caused by N-nitroso compounds typically involves several enzymatic pathways. The primary mechanisms include Base Excision Repair (BER) and Nucleotide Excision Repair (NER). BER is generally responsible for the removal of smaller, non-helix-distorting base modifications, initiated by DNA glycosylases that recognize and excise the damaged base. Given the nature of N-nitroso compounds to alkylate DNA bases, enzymes such as alkyladenine DNA glycosylase (AAG) and O⁶-methylguanine-DNA methyltransferase (MGMT) are key players in the repair of such damage.

Conversely, the bulky adducts formed by compounds like AAF and its metabolites are primarily repaired through the NER pathway. NER is a more complex process that recognizes and removes a wide range of helix-distorting lesions. The efficiency of NER can be influenced by the specific conformation of the DNA adduct and the transcriptional status of the affected gene.

The state of cellular differentiation plays a crucial role in determining the susceptibility of a cell to the carcinogenic effects of NO-AAF. Studies have demonstrated that the differentiation status of liver cells influences the type of tumors that develop upon exposure to NO-AAF compared to its parent compound, AAF.

A significant study comparing the long-term effects of NO-AAF and AAF in rats revealed a stark difference in the differentiation state of the resulting liver tumors. NO-AAF, a direct-acting carcinogen, predominantly induced well-differentiated hepatocellular carcinomas. In contrast, AAF, which requires metabolic activation, led to the formation of poorly differentiated hepatocellular carcinomas. This suggests that the cellular machinery in well-differentiated cells may respond differently to the direct DNA damage caused by NO-AAF compared to the damage induced by the metabolites of AAF in a less differentiated cellular environment.

The following table summarizes the findings on the incidence of hepatocellular carcinomas with different differentiation states after chronic exposure to NO-AAF and AAF.

Table 1: Incidence of Hepatocellular Carcinoma (HCC) Differentiation States Induced by this compound (NO-AAF) and 2-Acetylaminofluorene (AAF)

| Compound | Administration Route | Well-Differentiated HCC (Incidence) | Poorly Differentiated HCC (Incidence) |

|---|---|---|---|

| This compound (NO-AAF) | Intraperitoneal | 7/9 | - |

| This compound (NO-AAF) | Subcutaneous | 4/6 | - |

| 2-Acetylaminofluorene (AAF) | Intraperitoneal | - | 6/9 |

| 2-Acetylaminofluorene (AAF) | Subcutaneous | - | 2/6 |

These findings underscore the importance of the cellular context, particularly the state of differentiation, in modulating the response to DNA damage. While the specific DNA repair enzymes responsible for mitigating NO-AAF-induced damage have not been fully elucidated, the differential carcinogenic outcomes suggest that the expression, activity, or regulation of these repair pathways likely varies between well-differentiated and poorly differentiated cells.

Further research into the specific DNA adducts formed by NO-AAF and the enzymatic pathways responsible for their removal in cells of varying differentiation states is necessary to fully understand the mechanisms underlying its carcinogenicity.

In Vitro and in Vivo Research Models for N Nitroso 2 Acetylaminofluorene Studies

In Vitro Cellular Models

In vitro models provide a controlled environment to study the direct effects of N-NO-AAF and its metabolites on cellular processes, bypassing the systemic complexities of a whole organism.

Human Cell Lines

Human cell lines are fundamental tools for investigating the genotoxic and cytotoxic effects of chemical compounds at the cellular level.

Fibroblasts: Human fibroblasts, often integrated into three-dimensional (3D) reconstructed skin models, have been utilized to assess the DNA-damaging potential of carcinogens. In studies with the parent compound, 2-acetylaminofluorene (B57845) (2-AAF), and its genotoxic metabolites, significant DNA damage has been observed in fibroblasts within these skin tissues. For instance, a single 3-hour treatment with N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF), a primary metabolite, resulted in a notable increase in DNA damage in both keratinocytes and fibroblasts. epa.gov This highlights the utility of fibroblast-containing models in detecting the genotoxic effects of this class of compounds.

Normal Human Bronchial Epithelial Cells: The respiratory tract is a potential route of exposure to environmental carcinogens. While direct studies on N-NO-AAF in normal human bronchial epithelial cells (HNBECs) are not extensively documented, the metabolic capabilities of these cells make them a relevant model. HNBECs are known to express arylamine N-acetyltransferase 2 (NAT2), an enzyme critical in the metabolic activation and detoxification of aromatic amines, the class to which 2-AAF belongs. researchgate.net The expression of such enzymes suggests that HNBECs could be a valuable model for investigating the localized bioactivation and toxicity of N-NO-AAF in the respiratory system. Studies have shown that HNBECs are more sensitive to certain toxicants compared to immortalized cell lines, making them a potentially more accurate model for toxicity evaluation. plos.org

Reconstructed Human Tissue Models

Reconstructed human tissue models offer a more physiologically relevant in vitro system by mimicking the three-dimensional structure and cellular interactions of human tissues.

Skin Tissue Models: 3D reconstructed human skin tissues have been instrumental in studying the dermal genotoxicity of 2-AAF and its metabolites. nih.gov Research has shown that topical application of these compounds can lead to the formation of DNA adducts, which are a key indicator of genotoxic potential. nih.gov While 2-AAF itself showed minimal DNA adduct formation after a short exposure, repeated treatments led to a significant increase, suggesting enzyme induction within the skin model. nih.gov In contrast, its metabolites, N-OH-2-AAF and N-hydroxy-2-aminofluorene (N-OH-2-AF), induced significant DNA damage even after a single, short exposure. nih.gov These findings underscore the metabolic competence of these models and their value in assessing the genotoxicity of dermally-exposed carcinogens.

Liver Cell Models

Given that the liver is a primary site of metabolism for many xenobiotics, liver cell models are critical for studying hepatocarcinogens.

HepaRG Spheroids: The human-derived HepaRG cell line, particularly when cultured as 3D spheroids, provides a metabolically competent system that closely resembles primary human hepatocytes. These spheroids exhibit higher levels of cytochrome P450 (CYP) enzyme activity compared to 2D cultures, making them more sensitive for detecting genotoxicants that require metabolic activation. nih.gov Studies on various nitrosamines have demonstrated that HepaRG spheroids are a sensitive model for evaluating genotoxicity, showing positive results in DNA damage assays like the CometChip and in micronucleus assays. plos.orgnih.gov Although specific data for N-NO-AAF in HepaRG spheroids is limited, the proven utility of this model for other nitrosamines strongly suggests its applicability for investigating the hepatotoxicity of N-NO-AAF.

Bacterial Mutagenicity Assays

Bacterial assays are widely used for rapid screening of the mutagenic potential of chemical compounds.

Salmonella typhimurium Ames Test: The Ames test, which utilizes various strains of Salmonella typhimurium, is a standard method for detecting mutagenicity. 2-Acetylaminofluorene has been shown to be a potent frameshift mutagen in this test, particularly in the TA98 strain, following metabolic activation by liver S9 fractions. researchgate.net The mutagenic activation of 2-AAF in this system is dependent on the presence of co-factors like NADPH and is mediated by the cytochrome P-450 enzyme system. researchgate.net This assay is a crucial first step in identifying the mutagenic potential of compounds like N-NO-AAF and its parent compound.

In Vivo Animal Models

In vivo models are indispensable for understanding the systemic effects, carcinogenicity, and organ-specific toxicity of chemical compounds in a whole organism.

Rodent Models

Rodents are the most commonly used animal models in cancer research due to their genetic and physiological similarities to humans, as well as their relatively short lifespan.

Sprague-Dawley Rats: This outbred rat strain has been pivotal in demonstrating the direct carcinogenic activity of N-NO-AAF. In a key study, intraperitoneal and subcutaneous injections of N-NO-AAF resulted in a high incidence of well-differentiated hepatocellular carcinomas. nih.gov This was in contrast to the parent compound, 2-AAF, which induced poorly differentiated hepatocellular carcinomas. nih.gov The study also noted the formation of subcutaneous fibroadenomas in the N-NO-AAF-treated rats, a finding not observed with 2-AAF. nih.gov These results established N-NO-AAF as a direct-acting carcinogen useful for hepatocarcinogenesis research.

Wistar Rats: Wistar rats have also been employed in studies of liver carcinogenesis involving 2-AAF. Chronic administration of diethylnitrosamine in combination with 2-AAF has been shown to induce hepatocellular carcinoma in this strain. researchgate.netconductscience.com These studies have investigated the molecular changes associated with tumor development, including alterations in gene expression related to fibrosis, inflammation, and cell growth. researchgate.netconductscience.com While these studies often use 2-AAF as a promoter of carcinogenesis, they demonstrate the utility of the Wistar rat model in studying the mechanisms of liver cancer involving this class of compounds.

A/J Mice: The A/J mouse strain is an inbred line known for its high susceptibility to carcinogen-induced tumors, making it a valuable model for cancer research. conductscience.com While specific studies on the carcinogenicity of N-NO-AAF in A/J mice are not readily available, research with the parent compound, 2-AAF, has been conducted. Analysis of lung and liver tumors induced by 2-AAF in mice, including strains related to A/J, has been performed to investigate mutations in oncogenes like H-ras. researchgate.net Given their predisposition to tumor development, A/J mice represent a potentially sensitive model for future investigations into the carcinogenic effects of N-NO-AAF.

Guinea Pigs: The guinea pig model has provided interesting comparative insights into the metabolism and carcinogenicity of 2-AAF. Unlike rats, guinea pigs are resistant to the carcinogenic effects of 2-AAF, which is attributed to their low capacity for N-hydroxylation of the compound. researchgate.net However, when the metabolite N-hydroxy-AAF is administered directly, it induces tumors in guinea pigs, including adenocarcinomas of the small intestine and sarcomas at the injection site. consensus.app Studies using guinea pig liver homogenates have shown that despite the low N-hydroxylation activity, these preparations can still activate 2-AAF to a mutagen in the Ames test, a process that involves the cytochrome P-450 system. researchgate.net

Table of Research Findings

| Model System | Compound(s) Studied | Key Findings |

| In Vitro | ||

| Human Fibroblasts | 2-AAF, N-OH-2-AAF | N-OH-2-AAF induced significant DNA damage. epa.gov |

| Reconstructed Human Skin | 2-AAF, N-OH-2-AAF, N-OH-2-AF | Metabolites induced significant DNA damage; repeated 2-AAF exposure led to increased DNA adducts. nih.gov |

| HepaRG Spheroids | Nitrosamines (general class) | Sensitive model for detecting genotoxicity of metabolically activated nitrosamines. plos.orgnih.gov |

| Salmonella typhimurium | 2-AAF | Potent frameshift mutagen in strain TA98 with metabolic activation. researchgate.net |

| In Vivo | ||

| Sprague-Dawley Rats | N-NO-AAF, 2-AAF | N-NO-AAF is a direct-acting carcinogen causing well-differentiated hepatocellular carcinomas and subcutaneous fibroadenomas. nih.gov |

| Wistar Rats | 2-AAF (with DEN) | Induces hepatocellular carcinoma, allowing for study of molecular mechanisms of liver cancer. researchgate.netconductscience.com |

| A/J Mice | 2-AAF | Used to study mutations in oncogenes in induced tumors. researchgate.net |

| Guinea Pigs | 2-AAF, N-OH-2-AAF | Resistant to 2-AAF but susceptible to the carcinogenic effects of its metabolite, N-OH-2-AAF. researchgate.netconsensus.app |

Germ-Free Animal Models for Intestinal Microflora Studies

Germ-free (GF) or gnotobiotic animal models are invaluable tools in toxicology and microbiology research. nih.govbiorxiv.org These animals are raised in a completely sterile environment, lacking any detectable microorganisms, or are colonized with a known and specific set of microbes. nih.gov This allows researchers to investigate the distinct roles of the host's metabolism versus the metabolic contributions of the intestinal microflora in the bioactivation or detoxification of chemical compounds. nih.gov

The gut microbiota is known to play a significant role in the metabolism of many xenobiotics, including the parent aromatic amine of NO-AAF, 2-acetylaminofluorene (AAF). nih.gov Intestinal bacteria can perform metabolic reactions, such as deacetylation and nitroreduction, which are critical steps in the activation of aromatic amines and amides to their carcinogenic forms. While specific studies employing germ-free models for the direct investigation of NO-AAF are not extensively documented in the available literature, the use of such models is crucial. They would enable scientists to distinguish between the metabolic actions of the host's enzymes and those of the gut bacteria. nih.gov This is particularly important for understanding how the interplay between the host and its microbiome might influence the carcinogenicity of NO-AAF, potentially modulating its systemic exposure and organ-specific toxicity. biorxiv.orgresearchgate.net

Chemically Induced Primary Malignancy Models (e.g., Hepatocellular Carcinoma Induction)

N-Nitroso-2-acetylaminofluorene is recognized as a potent, direct-acting carcinogen used to induce primary malignancies in animal models, particularly hepatocellular carcinoma (HCC). nih.govtmu.edu.tw A key study demonstrated that administering NO-AAF to male Sprague-Dawley rats resulted in a high incidence of well-differentiated HCC. nih.govtmu.edu.tw In this research, NO-AAF, when compared to its parent compound 2-acetylaminofluorene (AAF), showed distinct carcinogenic effects. While AAF administration led to poorly differentiated HCC with significant liver distortion, NO-AAF treatment resulted in well-differentiated tumors on livers that appeared smoother. nih.gov

Another established method for inducing HCC involves the co-administration of a potent initiator, like diethylnitrosamine (DEN), followed by a promoter, such as 2-acetylaminofluorene (2-AAF). mdpi.comresearchgate.netmdpi.com This sequential model mimics the multi-stage process of human hepatocarcinogenesis and has been successfully used in Wistar rats. mdpi.comresearchgate.net The chronic administration of DEN and 2-AAF leads to significant histological damage, altered liver function, and changes in the expression of genes related to fibrosis, inflammation, and oxidative stress, culminating in the development of HCC. mdpi.comresearchgate.net These models are essential for studying the mechanisms of liver cancer and for testing potential chemopreventive agents. mdpi.com

| Compound | Animal Model | Route of Administration | Key Findings | Reference |

|---|---|---|---|---|

| This compound (NO-AAF) | Male Sprague-Dawley Rats | Intraperitoneal (i.p.) or Subcutaneous (s.c.) | High incidence of well-differentiated HCC (7/9 for i.p., 4/6 for s.c.). Livers appeared smooth. | nih.govtmu.edu.tw |

| 2-acetylaminofluorene (AAF) | Male Sprague-Dawley Rats | Intraperitoneal (i.p.) or Subcutaneous (s.c.) | Induced poorly differentiated HCC (6/9 for i.p., 2/6 for s.c.). Caused gross distortions of the liver. | nih.gov |

| Diethylnitrosamine (DEN) + 2-acetylaminofluorene (2-AAF) | Male Wistar Rats | Intraperitoneal (DEN) and Intragastric (2-AAF) | Induced HCC with significant fibrosis, inflammation, and altered gene expression. | mdpi.comresearchgate.net |

Advanced Methodologies in Model Systems

3D Cell Culture and High-Throughput Genotoxicity Assays (e.g., CometChip Technology)

Traditional two-dimensional (2D) cell cultures have limitations in toxicological studies as they often fail to replicate the complex microenvironment of in vivo tissues. nih.govresearchgate.net Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant system for assessing chemical toxicity. scitovation.commdpi.comnih.gov These models exhibit improved cell-to-cell interactions, metabolic capacity, and can be maintained for longer periods, making them superior for identifying pro-carcinogens that require metabolic activation. nih.govscitovation.com For instance, 3D cultures of human liver cells (HepaRG) show enhanced functionality and are considered an excellent system for screening compounds for metabolically activated liver toxicity. nih.gov

To meet the demand for testing a vast number of chemicals, high-throughput screening (HTS) assays have been developed. nih.gov The CometChip® technology is a significant advancement in the field of genotoxicity testing. nih.govfrontiersin.org It is a high-throughput version of the traditional comet assay, which detects DNA strand breaks. frontiersin.orgresearchgate.net The CometChip platform places cells in a microarray of microwells, allowing for the rapid and automated analysis of DNA damage across numerous samples simultaneously, increasing throughput by over 200-fold compared to standard methods. nih.govfrontiersin.org This technology can be combined with metabolically competent cell systems, like HepaRG cells, to create a powerful tool (the 'HepaCometChip') for detecting genotoxic lesions, including those from chemicals that require metabolic activation. nih.govresearchgate.netmit.edu This approach provides an efficient and sensitive method for identifying and ranking the potency of DNA-damaging agents, making it highly suitable for evaluating compounds like NO-AAF. frontiersin.org

| Feature | 2D Cell Culture | 3D Cell Culture (e.g., Spheroids, Organoids) |

|---|---|---|

| Cellular Environment | Flat monolayer on a plastic surface. | Complex, multi-layered structure mimicking in vivo tissue. researchgate.net |

| Cell-Cell Interactions | Limited and artificial. | Extensive and more physiologically relevant. nih.gov |

| Metabolic Activity | Often lower and less representative of in vivo conditions. | Higher metabolic capacity, crucial for pro-carcinogen activation. nih.govscitovation.com |

| Predictive Accuracy | Lower predictive value for in vivo toxicity and efficacy. | More accurately predicts drug/chemical responses. nih.gov |

| Application | Traditional basic research and initial screening. | Advanced drug discovery, safety assessment, and personalized medicine. nih.govmdpi.com |

Transplacental Exposure Studies (though not explicitly for NO-AAF, related context)

Transplacental carcinogenesis studies are designed to investigate the effects of carcinogen exposure in a maternal host on the developing fetus. nih.gov These models are critical for assessing the risk of a chemical to cause cancer or other developmental abnormalities in offspring following in utero exposure. researchgate.net The process involves administering a substance to a pregnant animal and then examining the offspring for tumors, which may appear later in their life.

While studies focusing specifically on the transplacental effects of NO-AAF are not prominent, research on related N-nitroso compounds provides valuable context. nih.govresearchgate.net For example, N-nitrosodimethylamine (NDMA) and N-nitrosoethylurea (NEU) have demonstrated significant transplacental carcinogenic effects in mice, inducing tumors in the liver, lungs, and nervous system of the offspring. nih.gov Similarly, studies on the parent compound, 2-acetylaminofluorene (AAF), have been conducted in fetal explant models, showing its potential to induce morphological changes in developing tissues. nih.gov The capacity of a compound to cross the placental barrier and the metabolic competence of fetal tissues are key factors in its potential as a transplacental carcinogen. nih.gov Given that NO-AAF is a direct-acting mutagen, a transplacental exposure model could reveal its potential to induce genetic damage and cancer in developing organisms without requiring metabolic activation by fetal tissues.

Structure Activity Relationships Sar and Mechanistic Potency Assessment

Relationship between Molecular Structure and Carcinogenic/Genotoxic Potency

The molecular architecture of N-Nitroso-2-acetylaminofluorene (NO-AAF) is intrinsically linked to its potent carcinogenic and genotoxic activity. The defining structural feature responsible for this high potency is the N-nitroso group (-N-N=O) attached to the nitrogen atom of the acetylamino moiety on the fluorene (B118485) backbone. This feature distinguishes it from its parent compound, 2-acetylaminofluorene (B57845) (2-AAF), and significantly enhances its carcinogenicity.

The N-nitroso functional group is widely recognized as a "structural alert" for carcinogenicity. nih.gov Its presence often confers potent cancer-causing properties to a molecule. In the case of NO-AAF, this nitrosation transforms the parent compound into a more direct-acting carcinogen. nih.gov Studies have demonstrated a marked difference in the carcinogenic outcome following administration of NO-AAF compared to 2-AAF. In one study using Sprague-Dawley rats, intraperitoneal (i.p.) and subcutaneous (s.c.) injections of NO-AAF led to a high incidence of well-differentiated hepatocellular carcinomas. In contrast, the parent compound 2-AAF primarily induced poorly differentiated carcinomas under similar conditions, highlighting a potential difference in the potency and progression of the resulting tumors. nih.gov

Table 1: Comparative Hepatocarcinogenicity of this compound (NO-AAF) and 2-Acetylaminofluorene (AAF) in Rats nih.gov

| Compound | Route of Administration | Tumor Type | Incidence |

|---|---|---|---|

| This compound (NO-AAF) | Intraperitoneal (i.p.) | Well-differentiated Hepatocellular Carcinoma | 7/9 |

| This compound (NO-AAF) | Subcutaneous (s.c.) | Well-differentiated Hepatocellular Carcinoma | 4/6 |

| 2-Acetylaminofluorene (AAF) | Intraperitoneal (i.p.) | Poorly differentiated Hepatocellular Carcinoma | 6/9 |

| 2-Acetylaminofluorene (AAF) | Subcutaneous (s.c.) | Poorly differentiated Hepatocellular Carcinoma | 2/6 |

Impact of Structural Features on Metabolic Activation Favorability

A critical aspect of this compound's potency is that its structure allows it to circumvent the typical rate-limiting metabolic activation steps required for its parent compound, 2-AAF. Carcinogens like 2-AAF are often procarcinogens, meaning they require metabolic conversion to become active. For 2-AAF, the primary activation pathway involves N-hydroxylation by cytochrome P450 enzymes to form N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF), which is a proximate genotoxic metabolite. semanticscholar.orgresearchgate.net This intermediate then requires further esterification (e.g., by sulfation or O-acetylation) to become the ultimate carcinogenic species. semanticscholar.org

The structure of NO-AAF, with the pre-existing N-nitroso group, makes it a more direct-acting carcinogen. nih.gov While not necessarily reacting with DNA directly without any transformation, it does not require the initial, enzyme-mediated N-hydroxylation step that 2-AAF depends on. The N-nitroso-N-acylamino structure is inherently unstable and can undergo decomposition to form a highly reactive electrophile without the need for P450-mediated oxidation at the nitrogen atom. This bypass of a key metabolic bottleneck makes its activation more favorable and less dependent on the specific metabolic competencies of a given tissue or species, which often dictate the organ-specific carcinogenicity of 2-AAF. semanticscholar.org

The metabolic activation of N-nitrosamines, a class to which NO-AAF belongs, generally proceeds through enzymatic hydroxylation of the carbon atom alpha to the nitroso group, leading to unstable intermediates that decompose to form highly reactive alkyl diazonium ions, which are potent electrophiles that can form DNA adducts. nih.govhesiglobal.org In the case of N-nitrosoamides and related compounds like NO-AAF, the activation can also proceed via the decomposition of the N-nitroso group, leading to the formation of a reactive nitrenium-like ion. nih.gov

Electronic and Steric Effects Influencing Reactivity and Adduct Formation

The reactivity of NO-AAF and its ultimate carcinogenic metabolites is governed by a combination of electronic and steric factors.

Electronic Effects: The N-nitroso group is strongly electron-withdrawing, which polarizes the N-N bond. This electronic feature, combined with the acetyl group, makes the molecule susceptible to decomposition into reactive species. nih.gov The ultimate reactive intermediate formed from aromatic amines and their derivatives is a highly electrophilic nitrenium ion. nih.gov In the case of 2-AAF, this ion is formed after the metabolic activation to N-hydroxy-2-acetylaminofluorene and subsequent esterification. nih.gov NO-AAF is structured to form such a reactive electrophile more directly. This electrophilic species readily attacks nucleophilic sites on biological macromolecules, with DNA being a primary target.

Steric Effects: The large, planar, and rigid fluorene ring system imposes significant steric constraints that influence the molecule's interaction with DNA. The primary sites of DNA adduction for 2-AAF metabolites are the C8 and N2 positions of guanine (B1146940). semanticscholar.org The steric bulk of the fluorene moiety plays a role in determining the conformation of these adducts once formed, which in turn dictates their mutagenic potential and how they are recognized by DNA repair machinery. researchgate.net It is proposed that two distinct reactive intermediates may be formed from the breakdown of related compounds, potentially a "hard" triplet state nitrenium ion and a "soft" singlet state nitrenium ion, which exhibit different reactivities towards various nucleophiles like RNA and glutathione. nih.gov The steric bulk of the fluorene ring in NO-AAF would similarly influence the accessibility of the reactive center and the ultimate structure of the DNA adducts formed.

Predictive Models and In Silico Assessment of N-Nitroso Compounds

The carcinogenicity of N-nitroso compounds is amenable to prediction using in silico (computational) models, such as Quantitative Structure-Activity Relationship (QSAR) analyses. nih.gov These models are built on the principle that the biological activity of a chemical is directly related to its molecular structure.

For N-nitroso compounds, the N-N=O functional group is a primary "structural alert" for carcinogenicity, meaning its presence is a strong indicator of potential carcinogenic hazard. nih.govacs.org QSAR models for this class of compounds aim to predict carcinogenic potency by analyzing various molecular descriptors that quantify key structural features. nih.gov These features often include:

Electronic properties: Parameters describing the electron-donating or withdrawing nature of substituents.

Steric factors: Descriptors for molecular size, shape, and bulk, such as the steric hindrance around the alpha-carbons (the carbons adjacent to the nitrosated nitrogen). acs.org

Substituent effects: The presence of activating or deactivating groups, such as electron-withdrawing groups at the β-carbon. acs.org

These models have been successfully used to create regression models that can account for a significant portion of the variance in experimental carcinogenic activity for sets of N-nitroso compounds. nih.gov Such in silico tools are increasingly used for risk assessment as they can rapidly screen chemicals, prioritize them for further testing, and reduce reliance on animal studies. nih.govnih.gov this compound, containing the key structural alert and a large aromatic system, would be flagged by such models as a potential carcinogen requiring careful evaluation. The development of these predictive tools is critical for moving away from sole dependence on animal data and for better understanding the mechanisms of nongenotoxic carcinogens. frontiersin.org

Table 2: Key Structural Features Used in In Silico Models for N-Nitroso Compound Carcinogenicity Assessment nih.govacs.org

| Structural Feature / Descriptor Class | Relevance to Carcinogenic Potency | Applicability to this compound |

|---|---|---|

| N-Nitroso Substructure (N-N=O) | Primary structural alert for carcinogenicity. | Present; core feature of the compound. |

| Steric Bulk at α-Carbon | Increased steric hindrance can decrease potency by restricting metabolic activation (α-hydroxylation). | The α-carbon is part of the fluorene ring system, which is sterically demanding. |

| Electron-withdrawing/donating groups | Influences the stability of the molecule and the reactivity of intermediates. | Contains an electron-withdrawing acetyl group. |

| Unsaturation near α-Carbon | Benzylic-type systems can affect the stability of reactive intermediates. | The α-carbon is part of an aromatic (fluorene) system. |

Broader Context and Research Implications

Comparison of N-Nitroso-2-acetylaminofluorene with Other Genotoxic Carcinogens

Genotoxic carcinogens are a diverse group of chemicals that induce cancer by damaging DNA. Comparing N-NO-AAF with other major classes of these agents, such as N-nitrosamines, polycyclic aromatic hydrocarbons (PAHs), and aflatoxins, highlights both common and unique mechanisms of action.

A key distinction lies in their activation pathways. Many carcinogens, including the parent compound 2-acetylaminofluorene (B57845) (AAF), are considered "procarcinogens." They require metabolic activation by enzymes in the body, primarily the Cytochrome P-450 (CYP) family, to be converted into their ultimate carcinogenic forms. wikipedia.orgipinnovative.com For AAF, this involves N-hydroxylation to form N-hydroxy-2-acetylaminofluorene (N-OH-AAF), which is then further metabolized to a reactive state that can bind to DNA. wikipedia.orgnih.gov

In contrast, N-NO-AAF is considered a direct-acting carcinogen. nih.govtmu.edu.tw This means it does not require this initial enzymatic N-hydroxylation step to exert its genotoxic effects, making it a useful tool for investigating carcinogenesis in tissues that may have low metabolic activity or for bypassing certain resistance mechanisms. nih.govconsensus.app

N-nitrosamines , like N-nitrosodimethylamine (NDMA), are structurally related to N-NO-AAF and are also potent carcinogens found in various environmental sources. nih.govmdpi.com Similar to procarcinogens, they typically require metabolic activation via α-hydroxylation by CYP enzymes to form unstable diazonium ions that alkylate DNA. nih.govmdpi.com N-NO-AAF, being an N-nitrosoamide, is more reactive and can generate its ultimate carcinogen without this enzymatic step. usp.org

Polycyclic Aromatic Hydrocarbons (PAHs) , such as those found in tobacco smoke and air pollution, represent another major class of procarcinogens. nih.govnih.gov Their activation involves the formation of diol epoxides, which then form bulky adducts with DNA.

Aflatoxins , mycotoxins produced by fungi, are among the most potent naturally occurring liver carcinogens. They are activated by CYP enzymes in the liver to form a reactive epoxide that binds to DNA, primarily at the N7 position of guanine (B1146940).

The DNA adducts formed by these different carcinogens also vary, influencing the type of mutations that arise and the subsequent repair pathways that are activated. While AAF and N-NO-AAF primarily form adducts at the C8 position of guanine, other carcinogens may target different sites on the DNA bases. nih.govnih.govnih.gov

| Carcinogen Class | Example(s) | Activation Requirement | Primary DNA Adduct Site |

| N-Nitroso-amides | This compound (N-NO-AAF) | Direct-acting (unstable) usp.org | C8 of Guanine nih.govnih.gov |

| Aromatic Amines | 2-Acetylaminofluorene (AAF) | Metabolic (N-hydroxylation) wikipedia.orgnih.gov | C8 of Guanine nih.govnih.gov |

| N-Nitrosamines | N-Nitrosodimethylamine (NDMA) | Metabolic (α-hydroxylation) nih.govmdpi.com | O6 and N7 of Guanine mdpi.com |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Benzo[a]pyrene | Metabolic (Epoxidation) | N2 of Guanine |

| Aflatoxins | Aflatoxin B1 | Metabolic (Epoxidation) | N7 of Guanine |

Elucidation of Generalizable Mechanisms in Chemical Carcinogenesis

Research using AAF and its derivatives like N-NO-AAF has been instrumental in establishing the multi-stage theory of chemical carcinogenesis, which consists of initiation, promotion, and progression. redalyc.org

Initiation: This first stage involves an irreversible genetic alteration, typically a mutation, caused by the carcinogen binding to DNA to form an adduct. redalyc.org The study of adducts formed by compounds like N-NO-AAF provides a direct look at this initiating event. nih.gov The fact that a single interaction can lead to a long-term consequence like cancer is a foundational concept in toxicology. researchgate.net

Promotion: Promoter compounds, which are not necessarily carcinogenic themselves, enhance the proliferation of initiated cells, leading to the formation of benign tumors. redalyc.org

Progression: This final stage involves the accumulation of further genetic and epigenetic changes, leading to the development of a malignant, invasive cancer. redalyc.org

Studies with N-NO-AAF and its parent compound have helped to demonstrate the principle of metabolic activation, showing that the body's own enzymes can convert seemingly harmless chemicals into potent carcinogens. wikipedia.orgipinnovative.com This concept is now a cornerstone of modern toxicology and cancer research. Furthermore, these compounds have been used as tools to investigate the specific roles of different enzymes, such as N-acetyltransferases and sulfotransferases, in the bioactivation process. nih.gov

Contribution to Understanding Fundamental Processes of DNA Damage and Repair

The cell possesses a sophisticated network of DNA repair pathways to counteract the constant threat of DNA damage. The specific types of DNA adducts formed by N-NO-AAF and AAF make them excellent probes for studying these repair mechanisms.

When N-NO-AAF or activated AAF binds to guanine in DNA, it creates bulky lesions that distort the DNA helix. nih.gov These bulky adducts, such as N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF), are primarily recognized and removed by the Nucleotide Excision Repair (NER) pathway. The persistence or inefficient repair of these adducts can lead to mutations during DNA replication, as the replication machinery may be blocked or may insert an incorrect base opposite the damaged site. nih.gov

Research has shown that different adducts are repaired at different rates. For instance, in primary rat hepatocytes, the dG-C8-AAF adduct was found to be removed relatively quickly, whereas other adducts like 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF) and the deacetylated N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) were removed much more slowly. nih.gov This differential repair highlights the complexity of the cellular response to DNA damage and has implications for the ultimate carcinogenic outcome. The use of compounds like N-NO-AAF allows scientists to create specific types of DNA damage, enabling detailed studies of the proteins and mechanisms involved in their recognition and removal, thereby contributing significantly to our fundamental understanding of DNA repair. nih.gov

Q & A

Basic: What experimental designs are recommended for assessing NO-AAF-induced genotoxicity in mammalian cell systems?

Answer:

- Cell Models : Use Chinese hamster ovary (CHO) cells for sister-chromatid exchange (SCE) assays or human peripheral blood lymphocytes for chromosomal aberration studies .

- Dosage : Administer NO-AAF at sub-lethal concentrations (e.g., 1–10 µM) to avoid cytotoxicity masking genotoxicity. Include positive controls (e.g., aflatoxin B1) and vehicle controls .

- Modifiers : Co-treat with agents like sodium selenite (1–5 µM) or arsenite (0.1–1 µM) to study their inhibitory or synergistic effects on DNA damage .

- Endpoints : Quantify chromosomal breaks, SCE frequency, and micronuclei formation. Use Giemsa staining or fluorescence in situ hybridization (FISH) for resolution .

Basic: Which in vivo models are optimal for studying NO-AAF-induced hepatocarcinogenesis?

Answer:

- Animal Model : Male Sprague-Dawley rats, due to high susceptibility to hepatocellular carcinoma (HCC) induction .

- Administration : Intraperitoneal (i.p.) or subcutaneous (s.c.) injections at 60 mg/kg body weight weekly for 10 months .

- Monitoring : Track serum γ-glutamyl transpeptidase (γ-GT) elevation as an early biomarker of hepatotoxicity .

- Histopathology : Compare tumor differentiation (well vs. poorly differentiated HCCs) and note secondary lesions (e.g., subcutaneous fibroadenomas in NO-AAF-treated rats) .

Advanced: How can researchers resolve contradictions in mutation frequency data between NO-AAF and its parent compound, 2-acetylaminofluorene (AAF)?

Answer:

- Mutation Spectrum Analysis :

| Compound | Mutation Frequency | Transition:Transversion Ratio | Dominant Mutation Type |

|---|---|---|---|

| NO-AAF | 19.23% (20/104) | 13:6 | G→A transitions |

| AAF | 31.1% (33/106) | 21:12 | G→A transitions |

| Data from Ho et al. (1995) . |

- Confounding Factors : Account for tumor differentiation status. Poorly differentiated HCCs show higher mutation clustering in exons 7–8 (41.1% vs. 17.1% in well-differentiated) .

Advanced: What methodologies elucidate the preferential targeting of guanine bases by NO-AAF in p53 mutagenesis?

Answer:

- Mechanistic Probes :

- DNA Adduct Mapping : Use P-postlabeling to identify NO-AAF-DNA adducts, particularly at guanine-N7 positions .

- Repair Dynamics : Apply comet assays with human hepatoma cells (e.g., HepG2) to assess repair efficiency of NO-AAF-induced lesions .

- Structural Analysis : Molecular docking simulations can model NO-AAF interactions with p53’s DNA-binding domain, highlighting steric hindrance from adducts .

Methodological: How should researchers detect and quantify trace NO-AAF impurities in pharmaceutical or biological samples?

Answer:

- Analytical Techniques :

- GC-MS/MS : Use a DB-5MS column (30 m × 0.25 mm) with electron ionization. Monitor m/z 252.3 (NO-AAF molecular ion) and confirm with fragment ions (e.g., m/z 181.1 for fluorenyl backbone) .

- Validation : Follow ICH Q2(R1) guidelines for limit of detection (LOD < 1 ppb) and linearity (R > 0.995) .

- Reference Standards : Use certified materials (e.g., N-Nitrosodiethylamine CRM) for cross-validation .

Safety & Compliance: What protocols mitigate risks when handling NO-AAF in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, N95 respirators, and chemical-resistant aprons. Use fume hoods for weighing and dissolution .

- Deactivation : Treat waste with 10% ascorbic acid to reduce nitroso groups before disposal .

- Documentation : Maintain records per EMA/FDA guidelines for nitrosamine risk assessments in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.